methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans
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Overview
Description
Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans is an organic compound that features a cyclobutane ring with an isocyanate group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with an isocyanate reagent. The reaction conditions often require the use of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves its interaction with molecular targets through its functional groups. The isocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins or other biomolecules. This reactivity can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate, trans: Similar structure but with an amine group instead of an isocyanate group.
Methyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate, trans: Contains a hydroxyl group instead of an isocyanate group.
Uniqueness: Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanate group allows for specific interactions and reactions that are not possible with the amine or hydroxyl derivatives.
Properties
CAS No. |
2649079-06-9 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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